4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and materials science. This compound is characterized by its triazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-amino-5-(3-pyridinyl)-1,2,4-triazole-3-thiol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethoxy groups can enhance its solubility and potentially improve its interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C16H15N5O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-22-13-6-5-11(14(8-13)23-2)10-18-21-15(19-20-16(21)24)12-4-3-7-17-9-12/h3-10H,1-2H3,(H,20,24)/b18-10+ |
InChI Key |
SFBSQZWYLDSABW-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OC |
Origin of Product |
United States |
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